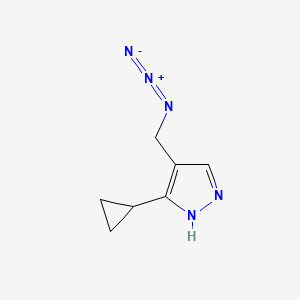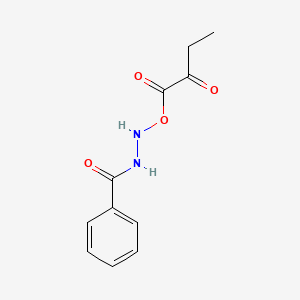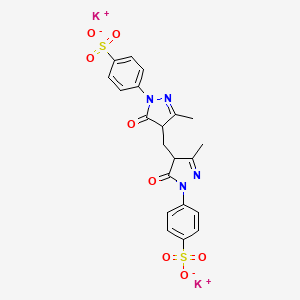
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole
概要
説明
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole, also known as 4-Azidomethyl-3-cyclopropylpyrazole (ACPP), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly reactive molecule that is capable of forming strong covalent bonds, making it a useful tool for synthesizing organic compounds. ACPP has been studied for its potential as a biomolecule, and its ability to interact with other molecules to form new compounds.
科学的研究の応用
ACPP has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a tool for studying the structure and reactivity of organic molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, ACPP has been studied for its potential as a catalyst in organic reactions and as a therapeutic agent.
作用機序
The mechanism of action of ACPP is not fully understood. However, it is believed that the molecule has the ability to interact with other molecules to form new compounds. It is also believed that the molecule has the ability to form strong covalent bonds, which may be responsible for its ability to act as a catalyst in certain organic reactions.
生化学的および生理学的効果
The biochemical and physiological effects of ACPP are not fully understood. However, it has been shown to interact with other molecules to form new compounds, and it has been studied for its potential as a therapeutic agent. Additionally, ACPP has been studied for its potential to interact with proteins and other biomolecules, and for its potential to act as a catalyst in certain organic reactions.
実験室実験の利点と制限
ACPP has several advantages and limitations for lab experiments. One of the main advantages of ACPP is its ability to form strong covalent bonds, which makes it a useful tool for synthesizing organic compounds. Additionally, ACPP is highly reactive, making it a suitable reagent for a variety of organic reactions. However, ACPP is also highly toxic and volatile, making it difficult to work with in a laboratory setting.
将来の方向性
There are a variety of potential future directions for ACPP. One potential direction is to further investigate its potential as a therapeutic agent and its ability to interact with proteins and other biomolecules. Additionally, further research into the mechanism of action of ACPP could lead to a better understanding of its potential applications in organic synthesis and as a catalyst in certain organic reactions. Additionally, research into the safety and toxicity of ACPP could lead to improved methods of working with the molecule in a laboratory setting.
特性
IUPAC Name |
4-(azidomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c8-12-10-4-6-3-9-11-7(6)5-1-2-5/h3,5H,1-2,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRXFFIKSOPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)